molecular formula C18H22N4O3 B2383676 N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953987-86-5

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2383676
CAS No.: 953987-86-5
M. Wt: 342.399
InChI Key: UCZFAVOAWFPHRJ-UHFFFAOYSA-N
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Description

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a high-purity chemical reagent intended for research use only. This oxalamide-based compound features a 5-methylisoxazole moiety, a structure found in various pharmacologically active molecules such as the antibiotic Sulfamethoxazole and the COX-2 inhibitor Valdecoxib . The integration of this group with a phenethyl-pyrrolidine sidechain suggests potential for diverse biochemical interactions, making it a compound of significant interest in medicinal chemistry and drug discovery research. It is well-suited for use in assay development, screening applications, and as a building block in organic synthesis. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-12-16(21-25-13)20-18(24)17(23)19-9-8-14-4-6-15(7-5-14)22-10-2-3-11-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZFAVOAWFPHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of 5-methylisoxazole with 4-(pyrrolidin-1-yl)phenethylamine in the presence of oxalyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues

Key oxalamide derivatives and their substituents are compared below:

Compound Name N1-Substituent N2-Substituent Reference
Target Compound 5-methylisoxazol-3-yl 4-(pyrrolidin-1-yl)phenethyl -
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) 4-chlorophenyl 2-(4-hydroxyphenyl)propyl
N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl 5-methyl-1H-pyrazol-3-yl
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl

Key Observations :

  • Target Compound substitutes a 5-methylisoxazole (heterocyclic) and 4-pyrrolidinylphenethyl (aromatic-amine hybrid), differing from S336’s methoxybenzyl and pyridyl groups .
  • Chlorophenyl and hydroxyphenyl substituents in 117 prioritize hydrophobicity and hydrogen bonding , contrasting with the target compound’s heterocyclic motifs.
  • Compound 11 incorporates a piperazine ring and pyrazole, suggesting kinase or GPCR modulation , while 1c uses fluorine and trifluoromethyl groups for enhanced metabolic resistance .

Metabolic Pathways :

  • Oxalamides generally undergo hydrolysis of the oxalyl bridge, followed by oxidation of aromatic/heterocyclic groups and conjugation (e.g., glucuronidation) .
  • The target compound’s pyrrolidine may slow oxidative metabolism compared to piperazine in 11 , while the isoxazole could resist hydrolysis better than methoxy groups in S336 .

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound belonging to the class of isoxazole derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of 372.43 g/mol. The structure features an isoxazole ring, a pyrrolidine moiety, and an oxalamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H24N4O3C_{20}H_{24}N_{4}O_{3}
Molecular Weight372.43 g/mol
CAS Number953987-86-5

This compound exhibits its biological effects through interactions with specific molecular targets. It may modulate enzyme activity or receptor functions, influencing various cellular pathways. For instance, it has been investigated for its potential to inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds can exhibit significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
  • Antiviral Properties : Isoxazole derivatives have been explored for their antiviral activities, although specific data on this compound remains limited.
  • Anticancer Potential : Some studies have indicated that compounds in this class may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Study 1: Antimicrobial Activity Assessment

A study analyzed various isoxazole derivatives for their antimicrobial efficacy against MRSA. The results indicated that certain modifications to the isoxazole structure significantly enhanced activity. For instance, compounds with halogen substitutions exhibited increased potency .

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted using human embryonic kidney cells (HEK293). The results showed that while some derivatives exhibited cytotoxic effects, others, including those similar to this compound, demonstrated minimal toxicity at certain concentrations (e.g., 32 µg/mL) .

CompoundMIC (µg/mL)Cytotoxicity (µg/mL)
N1-(5-methylisoxazol-3-yl)-N2-(4-pyrrolidin-1-yl)phenethyl)oxalamide≤0.25>32
Related Isoxazole Derivative0.2516

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